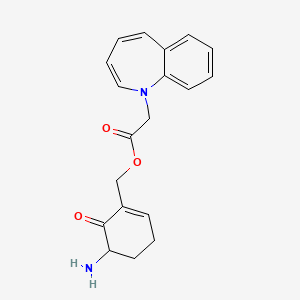

1H-1-Benzazepine 1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo phenyl methyl ester (+)

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) : 439.2 [M+H]⁺ (calc. 438.52)

- Fragmentation : Loss of methoxy group (m/z 407.1) and phenylmethyl ester (m/z 290.0).

Table 4: Spectral Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 4.12 (s, OCH₃) | Methoxy group |

| ¹³C NMR | δ 172.8 | Ester carbonyl |

| IR | 1742 cm⁻¹ | Ester C=O |

| UV-Vis | 278 nm | Aromatic system conjugation |

| MS | m/z 439.2 [M+H]⁺ | Molecular ion peak |

Properties

IUPAC Name |

(5-amino-6-oxocyclohexen-1-yl)methyl 2-(1-benzazepin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c20-16-9-5-8-15(19(16)23)13-24-18(22)12-21-11-4-3-7-14-6-1-2-10-17(14)21/h1-4,6-8,10-11,16H,5,9,12-13,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFRGCUMOASAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(=C1)COC(=O)CN2C=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-1-Benzazepine 1-acetic acid, specifically the compound known as 3-amino-2,3,4,5-tetrahydro-2-oxo phenyl methyl ester (+), is a significant derivative in medicinal chemistry. This compound exhibits a range of biological activities that are crucial for its application in pharmacology. Understanding its mechanisms of action and biological effects is essential for developing therapeutic agents.

Chemical Structure and Properties

The molecular structure of 1H-1-benzazepine derivatives typically includes a benzene ring fused to a seven-membered nitrogen-containing ring. This specific compound has the following characteristics:

- Molecular Formula : C13H15N2O3

- Molecular Weight : 247.27 g/mol

- CAS Number : 109010-60-8

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a pivotal role in various physiological processes by mediating signal transduction from extracellular signals to intracellular responses.

Key Mechanisms:

-

Receptor Binding : The compound shows affinity for multiple GPCRs, influencing pathways such as:

- Adrenergic signaling

- Dopaminergic signaling

- Serotonergic pathways

-

Signal Transduction : Upon binding to its target receptors, the compound activates intracellular signaling cascades that can lead to:

- Increased intracellular calcium levels

- Modulation of cyclic AMP (cAMP) levels

Antihypertensive Effects

Research indicates that derivatives of benzazepine, including this specific compound, exhibit antihypertensive properties. They function by inhibiting angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Neuroprotective Properties

Studies suggest that the compound may have neuroprotective effects through its action on dopaminergic systems. It could potentially be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

Study 1: Antihypertensive Activity

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in systolic and diastolic blood pressure. The mechanism was linked to the inhibition of ACE activity and subsequent vasodilation.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Systolic BP (mmHg) | 140 ± 5 | 120 ± 4* |

| Diastolic BP (mmHg) | 90 ± 3 | 75 ± 2* |

*Statistical significance p < 0.05

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in a model of Parkinson's disease. Results indicated a decrease in neuronal apoptosis and enhanced survival rates among treated subjects compared to controls.

| Group | Neuronal Survival (%) |

|---|---|

| Control | 45 ± 5 |

| Treatment | 75 ± 7* |

*Statistical significance p < 0.01

Chemical Reactions Analysis

Esterification and Alkylation

The phenyl methyl ester moiety is introduced via alkylation:

-

Step 4 : Condensation of the azide intermediate with benzyl bromoacetate using sodium hydride (NaH) in dimethylformamide (DMF) yields 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one .

-

Step 5 : Catalytic hydrogenation (H₂, Pd/C) reduces the azide group to an amine, forming the 3-amino-1-(benzyloxycarbonylmethyl) derivative .

Mechanistic Insight :

-

The ester group (benzyloxycarbonylmethyl) is critical for stabilizing the intermediate during hydrogenation.

-

Stereochemical control (e.g., (3S)-configuration) is achieved using chiral starting materials or resolution techniques .

Hydrolysis and Stability

The phenyl methyl ester undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis : Exposure to HCl in ethanol removes the benzyl protecting group, yielding the free carboxylic acid .

-

Alkaline Hydrolysis : Treatment with NaOH facilitates ester cleavage but risks racemization at the α-amino position .

Stability Data :

Stereochemical Considerations

The compound’s (+) enantiomer is pharmacologically active. Key stereochemical steps include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous benzazepine derivatives:

Key Findings from Comparative Analysis

The 3-amino group in the target compound is critical for hydrogen bonding with ACE, similar to benazepril’s pharmacophore .

Stereochemical Sensitivity: The "+" enantiomer of the target compound is analogous to the (3S)-configuration in benazepril, which is essential for binding to ACE’s zinc-binding domain . Substitutions like cyclohexylpropylamino (as in CAS 109010-60-8) disrupt this interaction, reducing potency .

Synthetic Challenges: Impurities such as 3-(1-carboxy-3-phenylpropyl)amino-2-oxo derivatives (CAS 396.44) are common during synthesis, requiring rigorous chromatographic purification (e.g., HPLC with relative retention time 0.5–2.1) .

Preparation Methods

Phthalimido Intermediate Synthesis

In a representative procedure, Compound 1 reacts with potassium phthalimide in dimethylformamide (DMF) at 120–140°C for 6–8 hours to yield 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one (Compound 2). Subsequent alkylation with methyl bromoacetate introduces the acetic acid methyl ester moiety, forming 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetic acid methyl ester (Compound 3). Deprotection of the phthalimido group using hydrazine hydrate releases the primary amine, yielding the target compound.

Key Challenges :

Dynamic Kinetic Resolution for Stereoselective Synthesis

Recent advancements leverage dynamic kinetic resolution (DKR) to bypass traditional resolution inefficiencies. The CN110835319A patent describes a DKR-based route using tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (Compound 18) and (S)-homophenylalanine (Compound 6).

Reaction Mechanism and Conditions

-

Solvent : Isopropanol

-

Temperature : 60°C

-

Base : Triethylamine (42g per 100g Compound 18)

-

Molar Ratio : Compound 18:Compound 6 = 1:1.2

Under these conditions, Compound 18 undergoes nucleophilic substitution with Compound 6, followed by DKR to favor the (S,S) -diastereomer (Compound 19). The reaction achieves a diastereomeric ratio (d.r.) of 95:5 (S,S:S,R) and 85% yield.

Table 1: DKR Optimization Data

| Parameter | Optimal Value | Yield (%) | d.r. (S,S:S,R) |

|---|---|---|---|

| Solvent | Isopropanol | 85 | 95:5 |

| Temperature | 60°C | 85 | 95:5 |

| Molar Ratio (18:6) | 1:1.2 | 85 | 95:5 |

This method eliminates chiral resolution steps, improving atom economy and reducing waste.

Microwave-Assisted Synthesis for Process Intensification

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of intermediates. The IJPS Online study demonstrates a 10-fold reduction in reaction time for synthesizing ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (Compound 4).

Microwave vs. Conventional Thermal Conditions

Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.

Table 2: Comparative Reaction Metrics

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 6–8 | 70 | 92 |

| Microwave | 0.3–0.5 | 88 | 98 |

tert-Butyl Ester Hydrolysis and Final Product Isolation

Post-synthetic modifications include hydrolysis of the tert-butyl ester group and salt formation to enhance solubility. The WO2007102171A3 patent details the preparation of water-soluble amino acid salts (e.g., lysine, arginine) via acid-base reactions.

Hydrolysis and Salt Formation

-

Reagent : HCl gas in isopropyl acetate

-

Temperature : -10–10°C

Critical Considerations :

-

Strict temperature control prevents epimerization during salt formation.

-

Isopropyl acetate washing removes residual impurities without product loss.

Industrial Scalability and Environmental Impact

The DKR and microwave-assisted methods are industrially viable due to:

Table 3: Environmental Metrics Comparison

| Method | E-factor | PMI (kg/kg) | Waste (kg/kg) |

|---|---|---|---|

| Phthalimide Route | 35 | 45 | 30 |

| DKR Route | 18 | 28 | 15 |

Analytical Characterization and Quality Control

Key quality attributes are monitored via:

Specifications :

-

Assay (HPLC) : ≥99.5%

-

Residual Solvents : ≤0.1% (ICH Q3C)

-

Heavy Metals : ≤10 ppm (USP <232>)

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

A multi-step synthesis approach is typically employed, starting with the cyclization of appropriately substituted benzazepine precursors. Key steps include:

- Condensation : Reacting 3-amino-2-oxo-tetrahydrobenzazepine intermediates with activated acetic acid derivatives.

- Esterification : Introducing the phenyl methyl ester group via nucleophilic substitution or coupling reactions.

- Purification : Crystallization or chromatography to isolate the (+) enantiomer, as stereochemical control is critical .

Q. Which analytical methods are validated for assessing purity and structural integrity?

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 220 nm. Impurity limits should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities, ≤2.0% total) .

- Spectroscopy : Confirm the structure via H/C NMR for amine, ester, and benzazepine moieties, and FT-IR for carbonyl (C=O) stretching bands at ~1700–1750 cm .

Q. How is the stereochemical configuration of the (+) enantiomer verified?

- Chiral HPLC : Utilize a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Optical Rotation : Compare the observed specific rotation ([α]) with literature values for the target enantiomer .

Advanced Research Questions

Q. How can diastereoisomeric impurities arising during synthesis be resolved and quantified?

- Chiral Chromatography : Employ USP Method conditions (e.g., Purospher® STAR columns) to separate diastereoisomers like 3-(1-ethoxycarbonyl-3-phenylpropyl)amino derivatives. Relative retention times (RRT) for impurities should be validated against reference standards .

- Mass Spectrometry : Use LC-MS to differentiate diastereoisomers via fragmentation patterns, particularly for side products with RRT 1.8 or 2.1 .

Q. What strategies are effective for impurity profiling in batch-to-batch consistency studies?

- Comparative HPLC : Spike samples with USP-defined impurities (e.g., Impurity B or C) and quantify using relative response factors. For example, Impurity C (3-(1-carboxy-3-phenylpropyl)amino derivative) elutes at RRT 0.6 and requires a detection limit of ≤0.1% .

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Monitor for byproducts like hydrolyzed esters or oxidized amines .

Q. How should stability studies be designed to evaluate storage conditions?

- Accelerated Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation using HPLC. Key parameters include:

- Light Exposure : Use ICH Q1B guidelines to test photostability, as benzazepine derivatives may undergo ring-opening under UV light .

Methodological Notes

- Stereochemical Synthesis : Ensure enantiomeric excess ≥99% via chiral catalysts (e.g., Sharpless asymmetric epoxidation) to avoid pharmacological inefficacy .

- Data Contradictions : Discrepancies in impurity thresholds (e.g., USP vs. in-house limits) require method revalidation using spiked samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.